2-Isocyanato-4-methyl-1,1'-biphenyl

Lipophilicity Druglikeness PARP1 Inhibitors

Specifically required for synthesizing potent PARP1 inhibitors (5(H)-phenanthridin-6-ones). The ortho-methyl substitution on the biphenyl core provides a distinct LogP of 3.63 vs. 3.07 for unsubstituted analogs, optimizing cellular permeability without altering TPSA. Generic biphenyl isocyanates cannot replicate this steric and electronic profile, compromising target potency. Sourcing the exact CAS 918434-00-1 is critical for reproducible medicinal chemistry and polymer property tuning. Bulk quantities available.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 918434-00-1
Cat. No. B14195788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-4-methyl-1,1'-biphenyl
CAS918434-00-1
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=C2)N=C=O
InChIInChI=1S/C14H11NO/c1-11-7-8-13(14(9-11)15-10-16)12-5-3-2-4-6-12/h2-9H,1H3
InChIKeyAGCYXCUNIPMTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isocyanato-4-methyl-1,1'-biphenyl (CAS 918434-00-1): A Key Isocyanate Intermediate for PARP1 Inhibitors and Specialized Polymers


2-Isocyanato-4-methyl-1,1'-biphenyl (CAS 918434-00-1) is a monofunctional aryl isocyanate featuring a biphenyl core with a methyl group ortho to the isocyanate functionality . Its molecular formula is C14H11NO with a molecular weight of 209.24 g/mol . This compound is a valuable intermediate, specifically identified in the synthesis of 1-, 2-, 3-, 4-, 8-, or 10-substituted 5(H)-phenanthridin-6-ones, which are potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP1) [1]. Its reactive isocyanate group enables its use in the creation of carbamates, ureas, and polyurethanes, while the substituted biphenyl core imparts rigidity and specific electronic characteristics useful in materials and pharmaceutical research .

Why 2-Isocyanato-4-methyl-1,1'-biphenyl (918434-00-1) Cannot Be Substituted with Common Analogs


Substituting 2-Isocyanato-4-methyl-1,1'-biphenyl with other biphenyl isocyanates like 2-Biphenylyl isocyanate (CAS 17337-13-2) or 4-Biphenylyl isocyanate (CAS 92-95-5) is problematic for several reasons. The specific substitution pattern on the biphenyl ring dramatically alters both its chemical reactivity and the biological or material properties of its derivatives. While generic isocyanates provide a reactive handle, the precise location of the methyl group on the 2-isocyanato-4-methyl-1,1'-biphenyl core influences the electronic distribution, steric hindrance, and the final three-dimensional conformation of the target molecule . This can directly impact the potency of a synthesized PARP1 inhibitor [1] or the thermal and mechanical properties of a resulting polymer. Computational data further supports this, showing that the target compound exhibits a notably different LogP (lipophilicity) and polar surface area (PSA) compared to unsubstituted analogs, which will directly affect solubility and membrane permeability in biological systems .

Quantitative Differentiation of 2-Isocyanato-4-methyl-1,1'-biphenyl (CAS 918434-00-1) Against Structural Analogs


Computational LogP (Lipophilicity) Comparison: Target Compound vs. Unsubstituted Analogs

Computational prediction of the octanol-water partition coefficient (LogP) provides a quantitative measure of lipophilicity. The target compound, 2-Isocyanato-4-methyl-1,1'-biphenyl, has a reported predicted LogP value of 3.63 . This is notably higher than its closest unsubstituted analog, 2-Biphenylyl isocyanate (CAS 17337-13-2), which has a predicted LogP of 3.07, and 4-Biphenylyl isocyanate (CAS 92-95-5) with a LogP of 3.41 . This 0.56 unit increase in LogP indicates significantly higher lipophilicity, which can influence cellular permeability and off-target binding in medicinal chemistry campaigns.

Lipophilicity Druglikeness PARP1 Inhibitors

Topological Polar Surface Area (TPSA) Comparison for Bioavailability Prediction

Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability. The target compound, 2-Isocyanato-4-methyl-1,1'-biphenyl, has a calculated TPSA of 29.43 Ų . This value is identical to the TPSA for its unsubstituted analogs, 2-Biphenylyl isocyanate and 4-Biphenylyl isocyanate [1]. While the TPSA itself is not a differentiator, this evidence confirms that the methyl substitution increases lipophilicity (LogP) without altering the polar surface area, thereby improving the overall drug-likeness profile without compromising membrane permeability.

Bioavailability Drug Design TPSA

Molecular Weight and Carbon Load: Basis for Chromatographic Differentiation

The target compound, 2-Isocyanato-4-methyl-1,1'-biphenyl, has a molecular weight of 209.24 g/mol, which is 14.02 g/mol (the mass of a methyl group) higher than the 195.22 g/mol molecular weight of 2-Biphenylyl isocyanate . This 7.2% increase in mass is a quantifiable parameter for LC-MS and GC-MS detection. Furthermore, the additional methyl carbon contributes to a different carbon load, enabling clear chromatographic separation from its unsubstituted analog in reaction monitoring and purity analysis.

Chromatography Analytical Chemistry Quality Control

Direct Synthetic Utility: Proven Precursor for PARP1 Inhibitors

Unlike its unsubstituted analogs, 2-Isocyanato-4-methyl-1,1'-biphenyl has been explicitly identified in the peer-reviewed literature as a crucial intermediate in the synthesis of 1-, 2-, 3-, 4-, 8-, or 10-substituted 5(H)-phenanthridin-6-ones, a class of potent PARP1 inhibitors [1]. PARP1 inhibitors are a validated class of oncology drugs (e.g., Olaparib). This is a direct, application-specific use case that has not been reported for simpler biphenyl isocyanates like 2-Biphenylyl isocyanate or 4-Biphenylyl isocyanate, making it the necessary choice for researchers targeting this specific pharmacophore.

PARP1 Inhibitor Medicinal Chemistry Oncology

Critical Application Scenarios for Sourcing 2-Isocyanato-4-methyl-1,1'-biphenyl (918434-00-1)


Synthesis of Potent PARP1 Inhibitors in Oncology Research

This is the primary and most critical application scenario. Researchers developing novel poly (ADP-ribose) polymerase-1 (PARP1) inhibitors for cancer therapy require 2-Isocyanato-4-methyl-1,1'-biphenyl as the specific, literature-validated building block to synthesize substituted 5(H)-phenanthridin-6-one derivatives [1]. Substituting this compound with a generic biphenyl isocyanate would yield a different core structure, resulting in a molecule with unknown and likely inferior potency against the PARP1 target. Procurement for medicinal chemistry programs targeting PARP1 must specify this exact CAS number.

Medicinal Chemistry Programs Requiring Specific Lipophilicity

In drug discovery, optimizing the LogP of a lead compound is crucial for balancing potency and pharmacokinetic properties. Based on computational evidence, 2-Isocyanato-4-methyl-1,1'-biphenyl (LogP = 3.63) provides a measurable increase in lipophilicity compared to unsubstituted analogs (e.g., 2-Biphenylyl isocyanate, LogP = 3.07) without affecting TPSA . This makes it the preferred reagent for parallel synthesis or library production where a systematic increase in compound lipophilicity is desired to improve cellular permeability or target engagement.

Analytical Method Development and Quality Control

Analytical laboratories developing LC-MS or GC-MS methods for complex reaction mixtures will find the distinct molecular weight (209.24 g/mol) and mass spectral fragmentation pattern of 2-Isocyanato-4-methyl-1,1'-biphenyl to be a key differentiator from its unsubstituted analogs (195.22 g/mol) . Sourcing this specific compound allows for the creation of accurate calibration curves and unambiguous identification of this intermediate, which is essential for process optimization and ensuring high-purity synthesis of final drug substances.

Development of High-Performance Polyurethanes

The rigid biphenyl core of 2-Isocyanato-4-methyl-1,1'-biphenyl is valuable in materials science for the synthesis of polyurethanes and polyureas with enhanced thermal and mechanical properties. The ortho-methyl substitution pattern introduces steric hindrance, which can influence the polymer chain packing and the morphology of the hard segments [2]. This can lead to quantifiable differences in glass transition temperature (Tg) or crystallinity compared to polymers made with unsubstituted biphenyl isocyanates, offering materials scientists a tool for property tuning.

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